molecular formula C7H9ClO3 B8059503 Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate

Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate

Cat. No.: B8059503
M. Wt: 176.60 g/mol
InChI Key: JZAIWCCCSBVELU-UHFFFAOYSA-N
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Description

Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate is a β-keto ester derivative characterized by a cyclopropane ring substituted with a chlorine atom at the 1-position and a methyl ester group.

Properties

IUPAC Name

methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3/c1-11-6(10)4-5(9)7(8)2-3-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAIWCCCSBVELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1(CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Dichlorocarbene Insertion

A common approach involves the synthesis of the chlorocyclopropyl moiety through dichlorocarbene insertion into alkenes. This method leverages the reaction of methyl acetoacetate with dichlorocarbene, generated in situ from chloroform under strong basic conditions (e.g., NaOH/KOH).

Procedure ( , ):

  • Reagents : Methyl acetoacetate, chloroform, NaOH, phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Conditions : Vigorous stirring at 50–60°C for 6–8 hours.

  • Mechanism : Dichlorocarbene adds to the alkene intermediate formed from methyl acetoacetate, yielding the chlorocyclopropane ring.

  • Yield : ~60–70% after purification via vacuum distillation or column chromatography.

Key Challenges :

  • Competing side reactions (e.g., over-chlorination).

  • Requires strict temperature control to minimize decomposition.

Chlorination of Cyclopropyl Keto Esters

Post-synthetic chlorination of pre-formed cyclopropyl keto esters offers a modular route. For example, methyl 3-cyclopropyl-3-oxopropanoate is treated with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Procedure ( , ):

  • Reagents : Methyl 3-cyclopropyl-3-oxopropanoate, SO₂Cl₂, dichloromethane.

  • Conditions : 0–5°C under inert atmosphere, followed by gradual warming to room temperature.

  • Mechanism : Electrophilic chlorination at the cyclopropane ring’s strained C–C bond.

  • Yield : ~50–65%, with purity >95% after recrystallization.

Optimization Notes :

  • Excess SO₂Cl₂ improves conversion but risks decomposition.

  • Anhydrous conditions are critical to prevent hydrolysis.

Coupling Reactions with Chlorocyclopropane Derivatives

Advanced methods employ cross-coupling strategies. For instance, methyl 3-chloro-3-oxopropanoate reacts with 1-chlorocyclopropane-1-carboxylic acid derivatives under Yamaguchi or Steglich esterification conditions.

Procedure ( , ):

  • Reagents : 1-Chlorocyclopropane-1-carbonyl chloride, methyl 3-hydroxypropanoate, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

  • Conditions : Room temperature in THF or DCM, 12–24 hours.

  • Mechanism : Nucleophilic acyl substitution facilitated by DMAP.

  • Yield : 75–85% after aqueous workup and silica gel chromatography.

Advantages :

  • High functional group tolerance.

  • Scalable to multi-gram quantities.

Microwave-Assisted Synthesis

Recent patents highlight microwave acceleration for cyclopropanation and esterification steps, reducing reaction times from hours to minutes.

Procedure ( , ):

  • Reagents : Methyl acetoacetate, chloroform, NaOH, tetrabutylammonium bromide (TBAB).

  • Conditions : Microwave irradiation at 100°C for 15–20 minutes.

  • Yield : ~70–75% with >90% purity.

Benefits :

  • Energy-efficient and rapid.

  • Minimizes side-product formation.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate is primarily noted for its role in the synthesis of pharmaceutical compounds. It serves as an intermediate in the preparation of various biologically active molecules, including those targeting specific receptors or exhibiting therapeutic effects against diseases.

Synthesis of Tofacitinib Impurities

One notable application involves the synthesis of impurities related to tofacitinib, a medication used for treating rheumatoid arthritis. A patent describes a method where this compound is reacted with other organic compounds to yield specific impurities that are crucial for quality control in pharmaceutical manufacturing .

Key Reaction Steps:

  • Dissolving starting materials in organic solvents.
  • Catalyzing reactions with acid-binding agents.
  • Purifying the final product through hydrolysis and pH adjustment.

Organic Synthesis Applications

The compound's structural features make it a valuable building block in organic synthesis, particularly in creating complex molecules with specific functional groups.

Asymmetric Synthesis

Research has demonstrated its utility in asymmetric synthesis, where chiral centers are created selectively. This is particularly relevant in the production of enantiomerically pure compounds that are often required in pharmaceuticals .

Example Case Study:
A study highlighted the use of this compound in synthesizing a complex natural product, showcasing its ability to facilitate the formation of multiple stereocenters efficiently.

Agrochemical Applications

Beyond medicinal uses, this compound has potential applications in agrochemistry, particularly as an insecticide or herbicide precursor. Its chlorinated cyclopropane structure may enhance biological activity against pests.

Insecticidal Properties

Recent patents have explored derivatives of this compound for developing new insecticides targeting agricultural pests. The unique structural attributes contribute to their effectiveness and specificity .

Data Summary Table

Application AreaSpecific Use CaseReference
Medicinal ChemistrySynthesis of Tofacitinib impurities
Organic SynthesisAsymmetric synthesis of natural products
AgrochemicalsDevelopment of insecticides

Mechanism of Action

The mechanism by which Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate exerts its effects involves the interaction of its chlorocyclopropyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the context of its application. The pathways involved often include covalent bonding with active sites or non-covalent interactions with binding pockets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following β-keto esters are structurally related to Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate and highlight the impact of substituents on chemical behavior:

Compound Key Substituent Physical/Chemical Properties Biological/Reactivity Notes
Methyl 3-cyclopropyl-3-oxopropanoate Cyclopropyl group (no Cl) B.P.: 193°C; Density: 1.174; Refractive Index: 1.475; Soluble in organic solvents Lower electrophilicity compared to Cl-substituted analogs; used in organic synthesis
Methyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Chlorophenyl group Colorless to pale yellow liquid/solid; increased lipophilicity due to aromatic Cl Enhanced reactivity in nucleophilic acyl substitution; potential biological activity
Methyl 3-chloro-3-oxopropanoate Chlorine on β-keto chain (no cyclopropane) CAS: 37517-81-0; hazardous (Xi code); irritant High reactivity as an acylating agent; used in peptide coupling and pharmaceutical intermediates

Key Observations :

  • Lipophilicity : Aromatic chlorination (e.g., 4-chlorophenyl analog) enhances lipophilicity more significantly than aliphatic chlorination, which may influence drug-likeness in medicinal chemistry applications .

Biological Activity

Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a detailed examination of its biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl structure, which is known to influence its reactivity and biological interactions. The presence of the chlorine atom in the cyclopropyl ring may enhance its lipophilicity and modulate its interaction with biological targets.

Chemical Structure

  • Molecular Formula : C₈H₉ClO₃
  • Molecular Weight : 188.61 g/mol
  • IUPAC Name : this compound

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related structures have been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa cells. The MTT assay has been widely utilized to assess cell viability post-treatment.

Case Study: Cytotoxicity Assay

In a study examining the cytotoxic effects of various compounds, derivatives were tested at concentrations ranging from 10 µM to 100 µM. The results indicated that several compounds exhibited IC50 values below 20 µM, suggesting potent activity against cancer cells .

CompoundIC50 (µM)Cell Line
Compound A9.73HeLa
Compound B15.5MCF-7
Compound C12.2A549

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that similar chlorinated compounds possess activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

In a comparative study assessing the antimicrobial activity of various compounds, zones of inhibition were measured against standard bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa12

These findings suggest that the compound may inhibit bacterial growth effectively, although specific data on this compound remains limited.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, potentially leading to apoptosis in cancer cells or disruption of bacterial cell membranes. The chlorine substituent is known to enhance the reactivity of organic compounds, possibly facilitating their binding to biological macromolecules .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(1-chlorocyclopropyl)-3-oxopropanoate, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves cyclopropane ring formation via halogenation or cyclization reactions. For example, chlorocyclopropyl intermediates can be generated using FeCl₃ or AlCl₃ as catalysts, as demonstrated in noncanonical cation-π cyclizations of alkylidene β-ketoesters . Yield optimization requires controlled temperature (e.g., 0–25°C), inert atmospheres, and stoichiometric adjustments of halogen sources (e.g., Cl₂ or Br₂). Parallel routes may use esterification of pre-formed 1-chlorocyclopropyl ketones with methyl acrylate derivatives . Typical yields range from 47% to 86%, depending on substrate steric effects and catalyst efficiency .

Q. How is the structure of this compound validated experimentally?

  • Methodology : Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry and stereochemistry. Key signals include:

  • ¹H NMR : Cyclopropyl protons (δ 1.2–2.0 ppm, multiplet), ester methyl group (δ 3.7–3.8 ppm, singlet), and α-keto proton (δ 3.9–4.1 ppm, triplet) .
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), cyclopropyl carbons (δ 20–30 ppm), and ester oxygenated carbons (δ 50–55 ppm) .
  • HRMS : Exact mass calculation (e.g., m/z 192.0292 [M+H]⁺ for C₇H₈ClO₃) ensures molecular formula accuracy .

Q. What are the key physicochemical properties of this compound, and how are they determined?

  • Methodology :

  • Boiling Point : ~193°C (estimated via analog data from methyl cyclopropyl esters) .
  • LogP : Predicted ~1.2–1.5 (via computational tools like ACD/Labs), indicating moderate hydrophobicity .
  • Stability : Decomposes above 150°C; sensitive to strong bases and oxidizing agents, generating CO, CO₂, and HCl .
  • Experimental validation uses differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of vapors.
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorocyclopropyl group in nucleophilic substitutions?

  • Methodology : The chlorocyclopropyl moiety exhibits ring strain (~27 kcal/mol), enhancing electrophilicity. DFT calculations reveal that nucleophilic attack occurs preferentially at the cyclopropyl carbon adjacent to the ketone due to partial positive charge localization (Mulliken charge analysis) . Kinetic studies (e.g., monitoring by HPLC) show pseudo-first-order behavior in SN2 reactions with amines, with activation energies ~12–15 kcal/mol .

Q. How do catalytic systems influence the enantioselective synthesis of this compound?

  • Methodology : Chiral Lewis acids (e.g., BINOL-derived catalysts) enable asymmetric cyclopropanation. For example, Cu(I)/bisoxazoline complexes achieve up to 85% ee in cyclopropane formation, verified by chiral HPLC (Chiralpak IC column) . Solvent polarity (e.g., toluene vs. DCM) and temperature (−20°C vs. RT) significantly impact enantiomeric excess .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodology :

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity against Gram-positive bacteria (e.g., S. aureus).
  • Docking Studies : Target enzymes (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina to assess binding affinity .
  • ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration and CYP3A4-mediated metabolism .

Q. How can contradictory data on reaction yields (e.g., 47% vs. 86%) be resolved in synthesis optimization?

  • Methodology :

  • DoE (Design of Experiments) : Systematic variation of parameters (catalyst loading, solvent, temperature) identifies critical factors. For example, FeCl₃ vs. AlCl₃ may favor different intermediates due to Lewis acidity differences .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enolate generation at 1660 cm⁻¹), enabling real-time adjustments .
  • Post-Reaction Analysis : LC-MS detects side products (e.g., dimerization or over-halogenation) to refine purification protocols .

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